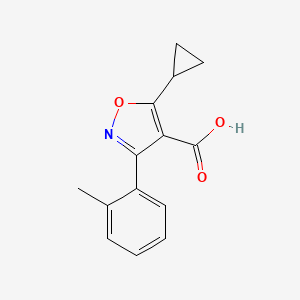
(R)-1-(1-(4-Bromophenyl)ethyl)-3-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
® 1-[1-(4-bromo-phenyl)-ethyl]-3-methyl-urea is an organic compound characterized by the presence of a bromophenyl group, an ethyl group, and a methylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ® 1-[1-(4-bromo-phenyl)-ethyl]-3-methyl-urea typically involves the reaction of ®-1-(4-bromo-phenyl)ethylamine with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of ® 1-[1-(4-bromo-phenyl)-ethyl]-3-methyl-urea may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
® 1-[1-(4-bromo-phenyl)-ethyl]-3-methyl-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of bromophenyl oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
® 1-[1-(4-bromo-phenyl)-ethyl]-3-methyl-urea has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ® 1-[1-(4-bromo-phenyl)-ethyl]-3-methyl-urea involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(4-bromo-phenyl)ethylamine: A precursor in the synthesis of ® 1-[1-(4-bromo-phenyl)-ethyl]-3-methyl-urea.
4-bromophenyl ether: Shares the bromophenyl group but differs in its overall structure and properties.
4-bromophenyl phenyl ether: Another compound with a bromophenyl group, used in different applications.
Uniqueness
® 1-[1-(4-bromo-phenyl)-ethyl]-3-methyl-urea is unique due to its combination of a bromophenyl group with a methylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H13BrN2O |
|---|---|
Peso molecular |
257.13 g/mol |
Nombre IUPAC |
1-[(1R)-1-(4-bromophenyl)ethyl]-3-methylurea |
InChI |
InChI=1S/C10H13BrN2O/c1-7(13-10(14)12-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H2,12,13,14)/t7-/m1/s1 |
Clave InChI |
RCXUOOMQPYJXNO-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)Br)NC(=O)NC |
SMILES canónico |
CC(C1=CC=C(C=C1)Br)NC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)
![1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)





![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)



![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)
![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)

